molecular formula C7H9NO B1313501 (5-Methylpyridin-2-yl)methanol CAS No. 22940-71-2

(5-Methylpyridin-2-yl)methanol

Cat. No. B1313501
CAS RN: 22940-71-2
M. Wt: 123.15 g/mol
InChI Key: HYOBIUULDPLKIE-UHFFFAOYSA-N
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Description

(5-Methylpyridin-2-yl)methanol , also known as 5-Methyl-2-pyridylmethanol or 5MPM , is a white crystalline compound. Its chemical formula is C7H9NO , and its molecular weight is 123.15 g/mol .


Synthesis Analysis

The synthesis of (5-Methylpyridin-2-yl)methanol involves several steps. One approach includes the esterification of methyl 5-methylnicotinate (compound 2) with methanol using thionyl chloride as a scavenger for water generated during the reaction. The yield of this step is approximately 95.5% .


Molecular Structure Analysis

The compound’s IUPAC name is (5-methyl-2-pyridinyl)methanol . Its InChI code is: 1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 .


Physical And Chemical Properties Analysis

  • Shipping Temperature : Normal

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Compounds : The compound is used in the synthesis of complex molecules such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, exhibiting properties like intramolecular hydrogen bonds which stabilize the crystal structure (Percino et al., 2005).

  • Formation of Co-crystals : It plays a role in forming co-crystals of two components, such as 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, through condensation reactions (Percino et al., 2007).

Chemical Reactions and Catalysis

  • Reductive Amination : The compound is used in reductive aminations of ketones and aldehydes, exemplified by the use of 5-ethyl-2-methylpyridine borane complex (PEMB) (Burkhardt & Coleridge, 2008).

  • Methanol Conversion : It is involved in methanol conversion processes, such as the methylation of benzene and the production of hydrocarbons over zeolite catalysts (Barthos et al., 2007).

Material Science and Coordination Chemistry

  • Formation of Supramolecular Architectures : In coordination chemistry, it aids in creating supramolecular architectures, as seen in copper(II) halides with N-(methylpyridin-2-yl)-amidino-O-alkylurea (Suksangpanya et al., 2004).

  • Oxomolybdenum Coordination Compounds : It is crucial in the formation of oxomolybdenum coordination compounds, where reactions with 3-methylpyridine result in complex molybdenum oxide frameworks (Modec et al., 2000).

Pharmaceutical Applications

  • **Selective COX-2Inhibitor Synthesis**: The compound is utilized in synthesizing selective COX-2 inhibitors for medical applications. A specific example is the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol, designed based on docking studies (Tabatabai et al., 2012).

Industrial and Environmental Applications

  • Methanol Production and Applications : Methanol, synthesized from compounds including (5-Methylpyridin-2-yl)methanol, is a key chemical in the industry, used in producing complex chemical structures and as a clean-burning fuel. It's also important in CO2 conversion and hydrogen storage (Dalena et al., 2018).

  • Methylation of Pyridine with Methanol : The methylation of pyridine with methanol over ferrite systems, producing methylpyridines, is an example of its use in chemical processes (Shyam et al., 2002).

Safety And Hazards

  • MSDS : Link to MSDS

properties

IUPAC Name

(5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBIUULDPLKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489463
Record name (5-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyridin-2-yl)methanol

CAS RN

22940-71-2
Record name (5-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylpyridin-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Acetoxymethyl-5-methyl pyridine (30 g, 182 mmol) was dissolved in hydrochloric acid (100 mL, 4 N). The mixture was heated under reflux, until TLC (silica gel; triethylamine:ethyl acetate:petroleum ether 40-60=1:9:19) showed complete absence of the acetate (normally 1 hour). The mixture was cooled, brought to pH>11, extracted with dichloromethane (3×50 mL) and the solvent removed in vacuo. Pure 2-hydroxymethyl-5-methyl pyridine (18.80 g, 152 mmol, 84%) was obtained by Kugelrohr distillation (p=20 mm Hg, T=130° C.) as a slightly yellow oil.
Quantity
30 g
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100 mL
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[Compound]
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petroleum ether
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Synthesis routes and methods II

Procedure details

14.0 g of 2-acetoxymethyl-5-methylpyridine were heated under reflux for 90 minutes in a solution of 4.5 g of sodium hydroxide in 150 ml of water. The cooled solution was saturated with sodium chloride and extracted with a total amount of 100 ml of chloroform. The organic phases were washed with saturated sodium chloride solution, dried over magnesium sulphate, and concentrated by evaporation at 40°/16 mm Hg. The oil obtained distilled at 12°/8 mm Hg. 8.7 g of 2-hydroxymethyl-5-methylpyridine were obtained.
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14 g
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4.5 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylpyridin-2-yl)methanol
Reactant of Route 2
(5-Methylpyridin-2-yl)methanol
Reactant of Route 3
(5-Methylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-Methylpyridin-2-yl)methanol
Reactant of Route 5
(5-Methylpyridin-2-yl)methanol
Reactant of Route 6
(5-Methylpyridin-2-yl)methanol

Citations

For This Compound
5
Citations
NS Stock, G Bain, J Zunic, Y Li, J Ziff… - Journal of medicinal …, 2011 - ACS Publications
The potent 5-lipoxygenase-activating protein (FLAP) inhibitor 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-…
Number of citations: 60 pubs.acs.org
M Seto, Y Aramaki, H Imoto, K Aikawa… - Chemical and …, 2004 - jstage.jst.go.jp
In order to develop orally active CCR5 antagonists, we investigated 1-benzoxepine derivatives containing new polar substituents, such as phosphonate, phosphine oxide or pyridine N-…
Number of citations: 57 www.jstage.jst.go.jp
A Gambino - 2021 - search.proquest.com
Organophosphorus nerve agents (OPNAs) are irreversible inhibitors of acetylcholinesterase and pose a threat to both military personnel and civilians. Despite providing limited …
Number of citations: 0 search.proquest.com
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org
DG Parker - 2021 - search.proquest.com
Synthesis of small molecules for medicine, agriculture, or research often requires the formation of carbon-carbon and carbon-heteroatoms bonds, and palladium catalyzed reactions …
Number of citations: 0 search.proquest.com

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